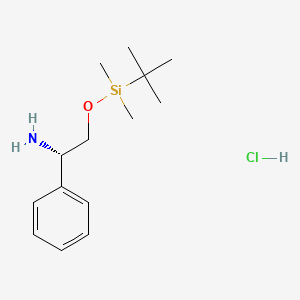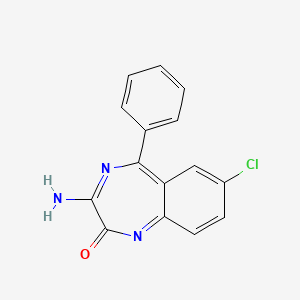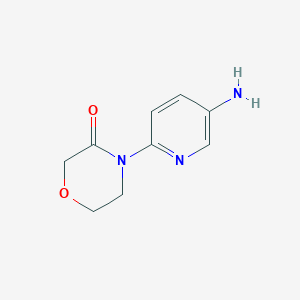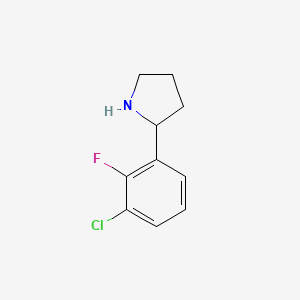
(S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is a chiral amine compound with a tert-butyldimethylsilanyloxy group attached to the phenylethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride typically involves the protection of the hydroxyl group of (S)-1-phenylethylamine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting (S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) and boron trifluoride (BF₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilanyloxy group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenylethylamine moiety can interact with specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Phenylethylamine
- (S)-2-(Trimethylsilanyloxy)-1-phenylethylamine
- (S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethanol
Uniqueness
(S)-2-(Tert-butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is unique due to the presence of the tert-butyldimethylsilanyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H26ClNOSi |
|---|---|
Molecular Weight |
287.90 g/mol |
IUPAC Name |
(1S)-2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H25NOSi.ClH/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12;/h6-10,13H,11,15H2,1-5H3;1H/t13-;/m1./s1 |
InChI Key |
CFSYLRNFAXMETN-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)](/img/structure/B12447959.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)

![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![(2E)-3-[4-(3,4-Dimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B12448000.png)

![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
![N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)

![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)
